
Doxapram N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxapram N-Oxide is a derivative of doxapram, a respiratory stimulant primarily used to treat respiratory depression. Doxapram itself has been in clinical use since the 1960s and is known for its ability to stimulate the respiratory center in the brainstem by activating peripheral chemoreceptors . This compound shares similar properties but has distinct chemical and pharmacological characteristics.
Preparation Methods
The synthesis of Doxapram N-Oxide typically involves the oxidation of doxapram. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at a specific temperature to ensure the selective formation of the N-oxide without over-oxidation or degradation of the compound .
Chemical Reactions Analysis
Doxapram N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to doxapram.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Doxapram N-Oxide has several scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Biology: Researchers use it to investigate the effects of respiratory stimulants on cellular respiration and metabolic pathways.
Medicine: It is studied for its potential therapeutic effects in treating respiratory depression and other related conditions.
Industry: This compound is used in the development of new respiratory stimulants and related pharmaceuticals
Mechanism of Action
The mechanism of action of Doxapram N-Oxide involves the stimulation of peripheral chemoreceptors located in the carotid bodies. This stimulation leads to an increase in the respiratory rate and tidal volume by activating the respiratory center in the brainstem . The compound is thought to inhibit certain potassium channels, leading to depolarization and increased neuronal activity .
Comparison with Similar Compounds
Doxapram N-Oxide can be compared with other respiratory stimulants such as:
Doxapram: The parent compound, which has a similar mechanism of action but different pharmacokinetic properties.
Almitrine: Another respiratory stimulant that acts on peripheral chemoreceptors but has a different chemical structure.
Caffeine: A common stimulant with respiratory stimulant properties, though it primarily acts through different pathways
This compound is unique due to its specific chemical structure and the presence of the N-oxide functional group, which imparts distinct pharmacological properties compared to its parent compound and other similar stimulants .
Properties
Molecular Formula |
C24H30N2O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-ethyl-4-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H30N2O3/c1-2-25-19-22(13-14-26(28)15-17-29-18-16-26)24(23(25)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3 |
InChI Key |
PAEUIJWYTSHVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC[N+]4(CCOCC4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



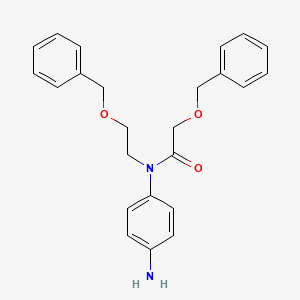
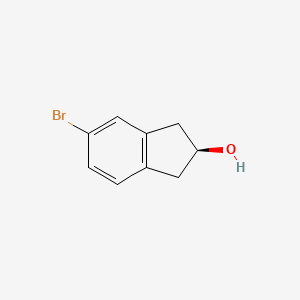
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]sulfanylmethylsulfanylcarbonyl]-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13430752.png)

![3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B13430766.png)
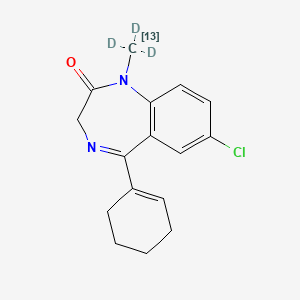
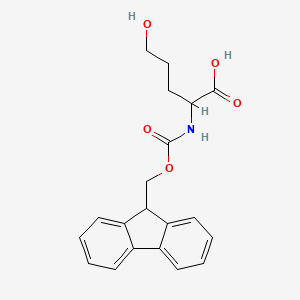
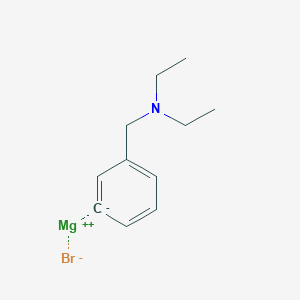
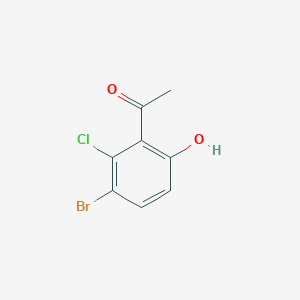

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline](/img/structure/B13430795.png)


